molecular formula C14H15N3OS B2532279 N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286697-18-4

N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No.: B2532279
CAS No.: 1286697-18-4
M. Wt: 273.35
InChI Key: DCWYNVGLJWWLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Allyl halides, bases such as potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-allyl-4-amino-3-(p-tolyl)isoxazole-5-carboxamide: Similar structure but with an isoxazole ring instead of an isothiazole ring.

    N-allyl-4-amino-3-(p-tolyl)thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an isothiazole ring.

    N-allyl-4-amino-3-(p-tolyl)oxazole-5-carboxamide: Similar structure but with an oxazole ring instead of an isothiazole ring.

Uniqueness

N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. The sulfur and nitrogen atoms in the ring contribute to its reactivity and ability to form stable complexes with various biological targets .

Properties

IUPAC Name

4-amino-3-(4-methylphenyl)-N-prop-2-enyl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWYNVGLJWWLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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